1-(2-Chlorophenyl)ethane-1-thiol
Overview
Description
1-(2-Chlorophenyl)ethane-1-thiol is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thiol Stimulation in Cytochrome P-450-dependent Reduction
1-(2-Chlorophenyl)ethane-1-thiol, as part of the thiol group, plays a role in stimulating the enzymatic reduction of certain compounds in the presence of rat hepatic microsomal fractions. This process is significantly enhanced by several thiols, including glutathione, indicating the importance of soluble, low-molecular-weight compounds in enhancing the activity of membrane-bound enzymes (Kelner, Mclenithan, & Anders, 1986).
Rhodium-Catalyzed Arylthiolation Reaction
In the presence of rhodium catalysts, this compound contributes to the arylthiolation reaction of nitroalkanes and other compounds. This demonstrates the potential for using thiol-containing compounds in synthetic organic chemistry to shift the equilibrium of reactions and create new compounds (Arisawa, Nihei, & Yamaguchi, 2012).
Free-Radical Addition to Acetylenic Ethers
The compound plays a role in the free-radical addition of thiols to acetylenic ethers, indicating its reactivity and potential applications in organic synthesis (Alkema & Arens, 1960).
Synthesis of Atomically Precise Silver Nanoclusters
Thiols, including this compound, are crucial in the synthesis of new classes of atomically precise, hydride-rich silver nanoclusters, expanding the horizon for research in nanotechnology and material science (Bootharaju et al., 2016).
Thiol–Maleimide Click Chemistry
This compound's group plays a significant role in thiol–maleimide "click" chemistry, which is highly relevant in bioconjugation chemistry and the creation of multifunctional materials. The study of its reaction mechanism and kinetics under various conditions is crucial for understanding and optimizing these reactions (Northrop, Frayne, & Choudhary, 2015).
Synthesis of Novel Aliphatic Thiadiazol Derivatives
Intriguingly, the thiol group in this compound is involved in synthesizing new aliphatic 1,3,4-thiadiazol derivatives, indicating its utility in creating novel organic compounds with potentially significant applications (Tahtaci & Aydin, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABFJUDGPKURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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